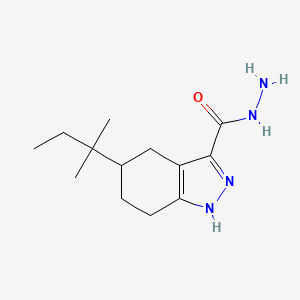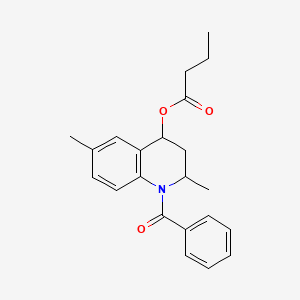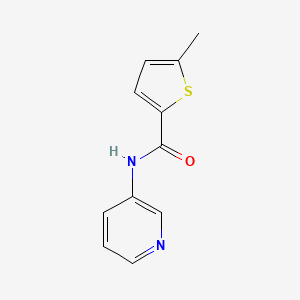![molecular formula C24H29N3O2 B5204773 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and neuronal development. DMQX has been widely used as a research tool to investigate the physiological and biochemical functions of the NMDA receptor and its involvement in various neurological and psychiatric disorders.
Wirkmechanismus
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel pore and blocking the influx of calcium ions. This leads to a reduction in the amplitude and duration of the EPSCs and a decrease in the excitability of the postsynaptic neuron. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been shown to have a higher affinity for the NR2A and NR2B subunits of the NMDA receptor, which are predominantly expressed in the hippocampus and cortex.
Biochemical and Physiological Effects
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been shown to have a number of biochemical and physiological effects on the nervous system. It has been shown to reduce the release of glutamate and other neurotransmitters from presynaptic terminals, which can lead to a decrease in synaptic plasticity and neuronal excitability. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has also been shown to have anti-inflammatory and neuroprotective effects by reducing the production of reactive oxygen species and pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to penetrate the blood-brain barrier, and its lack of toxicity at low concentrations. However, 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline also has some limitations, such as its short half-life in vivo, which requires frequent administration, and its potential for off-target effects on other ion channels and receptors.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline and its role in NMDA receptor function and dysfunction. One area of interest is the development of more potent and selective 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline analogs that can be used to probe the structure and function of the NMDA receptor in greater detail. Another area of interest is the investigation of the therapeutic potential of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline and related compounds for the treatment of neurological and psychiatric disorders that are associated with NMDA receptor dysfunction, such as depression, schizophrenia, and epilepsy. Finally, future research may also focus on the development of novel drug delivery systems for 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline and related compounds to improve their pharmacokinetic properties and reduce their potential for off-target effects.
Synthesemethoden
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline can be synthesized by a multi-step process starting from 4-methylquinoline-2-carboxylic acid. The first step involves the conversion of the carboxylic acid group into a methyl ester using diazomethane. The resulting ester is then reacted with 2,5-dimethylphenyl magnesium bromide to yield the corresponding ketone. The final step involves the introduction of the piperazine moiety using 1,4-dibromobutane and sodium hydride as the coupling agents.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been extensively used as a pharmacological tool to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to block the NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons, which are involved in learning and memory. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has also been used to investigate the involvement of NMDA receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-16-6-7-17(2)19(14-16)26-10-12-27(13-11-26)22-15-18(3)23-20(28-4)8-9-21(29-5)24(23)25-22/h6-9,14-15H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXQOAHQMAMTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC(=C4C(=C3)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-bis[2-(4-pyridinyl)ethyl]ethanediamide](/img/structure/B5204690.png)
![4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204695.png)
![2-(4-methylphenoxy)-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5204699.png)
![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5204709.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)


![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)


![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)
![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)